molecular formula C18H17F2N5O2S B2938497 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide CAS No. 2034416-40-3

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide

Cat. No. B2938497
CAS RN: 2034416-40-3
M. Wt: 405.42
InChI Key: CSFKHXFQQFWRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H17F2N5O2S and its molecular weight is 405.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Respiratory Syncytial Virus (RSV) Inhibition

This compound has been identified as a potential inhibitor of the Respiratory Syncytial Virus (RSV), which is a significant cause of respiratory infections in children and adults. The compound’s structure allows it to interfere with the virus’s ability to replicate, making it a promising candidate for the development of new antiviral drugs .

Anti-Mycobacterial Activity

The compound exhibits potent activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (TB). It has been shown to inhibit mycobacterial ATP synthase, which is essential for the bacteria’s energy production and survival. This suggests its potential use in treating TB, especially drug-resistant strains .

Agrochemical Applications

Compounds with similar structural motifs have been used in the agrochemical industry. While the specific applications of this compound in agriculture are not detailed, its structural analogs have been employed as intermediates in the synthesis of crop protection products. This indicates possible applications in developing new pesticides or herbicides .

Pharmaceutical Intermediates

The unique physicochemical properties of the compound, particularly the presence of the sulfonamide group, make it a valuable intermediate in pharmaceutical synthesis. It could be used to create novel therapeutic agents with enhanced efficacy and stability .

Veterinary Medicine

Similar to its pharmaceutical applications, this compound could serve as a precursor in the synthesis of veterinary drugs. Its structural features may contribute to the development of treatments for animal-specific diseases or infections .

Chemical Synthesis Research

The compound’s structure, which includes a pyrazole ring and a sulfonamide group, makes it an interesting subject for chemical synthesis studies. Researchers can explore various synthetic pathways and transformations, contributing to the broader field of organic chemistry .

Material Science

While direct applications in material science are not explicitly mentioned, the compound’s fluorinated aromatic system could be explored for its properties in material synthesis, such as creating novel polymers or coatings with specific characteristics .

Biochemical Research

The compound could be used in biochemical research to study enzyme inhibition, given its potential activity against ATP synthase. This could lead to insights into enzyme function and the development of new biochemical tools .

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O2S/c19-13-2-1-3-14(20)18(13)28(26,27)23-8-9-25-17(12-4-5-12)10-15(24-25)16-11-21-6-7-22-16/h1-3,6-7,10-12,23H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFKHXFQQFWRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=C(C=CC=C3F)F)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide

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